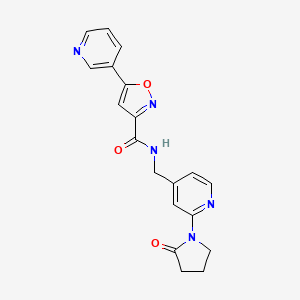

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide

Description

N-((2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide is a heterocyclic compound featuring a central isoxazole ring substituted at position 3 with a carboxamide group and at position 5 with a pyridin-3-yl moiety. The carboxamide nitrogen is further functionalized with a (2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl substituent. This structure integrates multiple pharmacophoric elements:

- Isoxazole core: Known for metabolic stability and hydrogen-bonding capacity.

- Pyridine rings: Enhance solubility and π-π stacking interactions with biological targets.

- Pyrrolidinone moiety: Introduces hydrogen-bond donor/acceptor properties and conformational rigidity.

The molecular formula is C₁₈H₁₇N₅O₃, with a molecular weight of 351.36 g/mol.

Properties

IUPAC Name |

N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O3/c25-18-4-2-8-24(18)17-9-13(5-7-21-17)11-22-19(26)15-10-16(27-23-15)14-3-1-6-20-12-14/h1,3,5-7,9-10,12H,2,4,8,11H2,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKFLOPHJRDAMEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C3=NOC(=C3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

1,3,4-Oxadiazole Derivatives ()

Compounds 116 , 117 , and 118 from are 1,3,4-oxadiazole derivatives with pyridinyl substituents. Key comparisons:

- Heterocycle: The oxadiazole core (vs.

- Activity : These compounds exhibit IC₅₀ values of 1.1–1.5 µM against cancer cells, comparable to standard chemotherapeutics. The target compound’s isoxazole scaffold may offer distinct binding kinetics due to differences in ring polarity and size.

- Substituents: The nitrobenzylidene (116) and chlorobenzylidene (118) groups in these derivatives are absent in the target compound, which instead incorporates a pyrrolidinone group. This substitution may improve solubility or target affinity .

Oxazole-Carboxamide Derivatives ()

The compound 2-(2-chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide shares a carboxamide-linked oxazole core with the target compound. Differences include:

- Substituents: The ethyl and chloropyridinyl groups in contrast with the target’s pyrrolidinone-pyridinylmethyl chain. The latter’s bulkier substituent may influence blood-brain barrier penetration or off-target effects.

- Biological Relevance : highlights broad pharmacological activities of oxazole-carboxamides but lacks specific efficacy data, limiting direct comparisons .

Triazine- and Pyrazole-Modified Analogues (–4)

- Compound (C₁₉H₂₀N₆O₃) : Features a triazine core instead of isoxazole, increasing molecular weight (380.4 g/mol) and rigidity. The methoxy and pyrrolidinyl groups may enhance DNA intercalation or kinase inhibition, but the absence of pyridinyl-isoxazole interactions could limit overlap with the target’s mechanism .

- Compound (C₁₅H₁₅N₅O₂): Incorporates a methyl-isoxazole and pyrazolyl-pyridine group, reducing molecular weight (297.31 g/mol). The simplified structure may improve bioavailability but lacks the pyrrolidinone moiety critical for the target’s hypothesized hydrogen-bonding interactions .

Comparative Data Table

Key Insights

- Heterocycle Impact : Isoxazole (target) vs. oxadiazole () or triazine () alters electronic properties and binding pocket compatibility.

- Substituent Effects: The pyrrolidinone group in the target compound may confer superior solubility or target engagement compared to chlorobenzylidene () or pyrazolyl () groups.

- Molecular Weight : The target’s intermediate molecular weight (351.36 g/mol) balances bioavailability and binding affinity better than higher-weight analogues (e.g., ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.